1,7-Diphenylhept-4-en-3-one

Description

4-Hepten-3-one, 1,7-diphenyl- has been reported in Alpinia officinarum with data available.

has antineoplastic activity; isolated from Alpinia officinarum; structure in first source

Properties

IUPAC Name |

1,7-diphenylhept-4-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,8-12,14H,7,13,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNMYDZHPMNIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348942 |

Source

|

| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-59-4 |

Source

|

| Record name | 1,7-Diphenyl-4-hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hepten-3-one, 1,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Chemical Synthesis to Therapeutic Potential

Introduction: Unveiling a Promising Diarylheptanoid

1,7-Diphenylhept-4-en-3-one is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities. Primarily isolated from the rhizomes of Alpinia officinarum, a plant with a long history in traditional medicine, this compound is now at the forefront of research in neuroprotection and anti-inflammatory drug discovery.[2] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and biological activities, with a particular focus on its therapeutic potential for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

Chemical Structure and Identifiers

-

IUPAC Name: (4E)-1,7-diphenylhept-4-en-3-one[3]

-

Synonyms: 1,7-diphenyl-4-hepten-3-one[3]

-

Molecular Weight: 264.36 g/mol [2]

The structure of this compound features a heptane backbone with two phenyl groups at positions 1 and 7. A ketone group is located at position 3, and a double bond in the trans (E) configuration is present between carbons 4 and 5, forming an α,β-unsaturated ketone moiety. This enone system is a key structural feature that contributes to its chemical reactivity and biological activity.

Physicochemical Data

| Property | Value | Source |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4] |

| XlogP | 4.5 | [1][3] |

| Monoisotopic Mass | 264.151415257 Da | [1][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25–7.15 (m, 10H, Ar-H), 6.87 (dt, J = 15.7, 6.9 Hz, 1H), 6.15 (d, J = 15.7 Hz, 1H), 2.92 (t, J = 7.7 Hz, 2H), 2.89 (t, J = 7.7 Hz, 2H), 2.78 (q, J = 6.9 Hz, 2H), 2.74 (t, J = 7.5 Hz, 2H) |

| ¹³C NMR | Signals consistent with the presence of two phenyl rings, a ketone carbonyl, an α,β-unsaturated system, and aliphatic carbons. |

| Infrared (IR) | νmax 1675 cm⁻¹ (C=O stretch of conjugated ketone), 1600 cm⁻¹ (C=C stretch)[2] |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 265.15871 |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction between a ketone containing an α-hydrogen and an aromatic aldehyde that lacks α-hydrogens.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

1-Phenyl-2-butanone

-

Cinnamaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) and cinnamaldehyde (1 equivalent) in absolute ethanol.

-

Base Addition: While stirring at room temperature, slowly add a solution of NaOH or KOH (1.1 equivalents) in ethanol to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl). Remove the ethanol under reduced pressure.

-

Extraction: To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification of Intermediate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1,7-diphenylhept-1,4-dien-3-one. This intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Selective Reduction: The purified intermediate is then subjected to selective reduction of the non-conjugated double bond. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or through transfer hydrogenation methods.

-

Final Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed. The final product, this compound, is purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its neuroprotective and anti-inflammatory effects being the most extensively studied.

Neuroprotective Effects in Alzheimer's Disease Models

Recent studies have highlighted the potential of this compound in mitigating the pathology of Alzheimer's disease (AD). In a study using an APP/PS1 mouse model of AD, the compound was shown to attenuate cognitive impairment and reduce pathological damage.[3]

Mechanism of Action: Nrf2 Pathway Activation and Pyroptosis Inhibition

The neuroprotective effects of this compound are attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Proposed mechanism of neuroprotection by this compound.

By activating the Nrf2 pathway, this compound enhances the cellular antioxidant defense, thereby counteracting the oxidative stress induced by amyloid-beta (Aβ) peptides. Furthermore, the compound has been shown to inhibit pyroptosis, a form of pro-inflammatory programmed cell death, by downregulating the expression of key proteins in the pyroptotic pathway such as NLRP3, GSDMD, and caspase-1.[3]

Experimental Protocol: In Vitro Neuroprotection Assay

Cell Line: SH-SY5Y human neuroblastoma cells or HT22 murine hippocampal neuronal cells.

Materials:

-

SH-SY5Y or HT22 cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Amyloid-beta (1-42) peptide, pre-aggregated

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed SH-SY5Y or HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.25, 0.5, 1, 2, and 4 µM) for 24 hours.[5]

-

Aβ Challenge: After pre-treatment, expose the cells to a toxic concentration of pre-aggregated Aβ (e.g., 20 µM) for another 24 hours.[5]

-

Cell Viability Assessment (MTT Assay):

-

Remove the culture medium and add fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Cytotoxicity Assessment (LDH Assay):

-

Collect the cell culture supernatant.

-

Measure the LDH release using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also of significant interest. It can inhibit the production of pro-inflammatory mediators in activated macrophages.

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Line: RAW264.7 murine macrophage cells.

Materials:

-

RAW264.7 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 measurement

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's protocols.

-

Drug Development Perspectives

The promising in vitro and in vivo activities of this compound position it as a valuable lead compound for drug development, particularly for neurodegenerative diseases.

Pharmacokinetics and Bioavailability

A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While specific pharmacokinetic data for this compound is limited in the public domain, research on related diarylheptanoids, such as curcumin, has highlighted challenges with poor oral bioavailability due to low aqueous solubility and rapid metabolism. To address these limitations, various formulation strategies are being explored for diarylheptanoids, including:

-

Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve its solubility and protect it from degradation.

-

Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the absorption of lipophilic compounds.

-

Prodrug approaches: Modifying the chemical structure to create a more soluble and stable prodrug that is converted to the active compound in vivo.

Lead Optimization

The diarylheptanoid scaffold of this compound offers numerous opportunities for medicinal chemists to perform lead optimization. Structure-activity relationship (SAR) studies can be conducted to:

-

Enhance Potency: Modify the phenyl rings with different substituents to improve the interaction with biological targets.

-

Improve Drug-like Properties: Optimize the physicochemical properties to enhance solubility, permeability, and metabolic stability.

-

Reduce Off-target Effects: Fine-tune the structure to increase selectivity for the desired biological targets and minimize side effects.

Conclusion and Future Directions

This compound is a compelling natural product with significant therapeutic potential, particularly in the realm of neurodegenerative and inflammatory diseases. Its well-defined chemical structure, coupled with a growing body of evidence supporting its biological activities and mechanism of action, makes it an attractive candidate for further investigation. Future research should focus on comprehensive preclinical development, including detailed pharmacokinetic and toxicology studies, as well as lead optimization efforts to enhance its drug-like properties. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to advance the study of this promising diarylheptanoid towards clinical applications.

References

- Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2024). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. Naunyn-Schmiedeberg's archives of pharmacology, 397(5), 3065–3075.

-

PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]

-

mzCloud. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]

- Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2014). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 19(3), 3094-3105.

-

Shi, Y. S., Zhang, Y., Luo, X., Yang, H. K., & He, Y. S. (2023). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. ResearchGate. Retrieved from [Link]

- Lee, G., & Kim, H. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 513-517.

- Pontes, P., et al. (2020). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 25(23), 5628.

- Kim, H. J., et al. (2021). Neuroprotective Effect of Membrane-Free Stem Cell Extract against Amyloid Beta 25–35-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(5), 2635.

- Parasram, K. (2016). Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals. International Journal of Pharmacy and Pharmaceutical Engineering, 6, 82-91.

- Tiwari, S., & Pathak, K. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1315-1332.

Sources

- 1. (PDF) Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals (2017) | Kathyani Parasram | 2 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New study shows Alzheimer’s disease can be reversed in animal models to achieve full neurological recovery, not just prevented or slowed | EurekAlert! [eurekalert.org]

A Technical Guide to the Isolation and Synthesis of 1,7-Diphenylhept-4-en-3-one from Alpinia officinarum

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

1,7-Diphenylhept-4-en-3-one is a bioactive diarylheptanoid naturally occurring in the rhizomes of Alpinia officinarum Hance (lesser galangal).[1][2][3] Diarylheptanoids from this plant have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[4][5][6][7] This technical guide provides a comprehensive overview of the methodologies for obtaining this compound, catering to researchers in natural product chemistry and drug development. We present a detailed protocol for its extraction, fractionation, and purification from its natural source. Furthermore, we outline a strategic synthetic pathway, offering a scalable alternative to isolation. The guide concludes with standard protocols for structural elucidation and a discussion on the comparative merits of each procurement strategy.

Introduction: The Significance of this compound

The genus Alpinia, belonging to the Zingiberaceae family, is a rich source of complex secondary metabolites, with terpenoids and diarylheptanoids being the most prominent.[8] Alpinia officinarum, a perennial herb used for centuries in traditional medicine, is particularly known for its pungent rhizomes containing a unique profile of these compounds.[5][9]

This compound is a linear diarylheptanoid characterized by two phenyl rings connected by a seven-carbon chain containing an enone functional group.[1][10] This structural motif is common to many bioactive molecules from the ginger family. Research has highlighted the therapeutic potential of diarylheptanoids, including activities such as feeding deterrence against certain pests and potent neuroprotective effects against amyloid-β induced toxicity, suggesting relevance in neurodegenerative disease research.[6][7][11]

The ability to procure pure this compound is critical for advancing pharmacological studies and exploring its potential as a drug lead. This guide provides the technical foundation for both isolation from plant material and de novo chemical synthesis, enabling a consistent supply for research and development.

Natural Product Isolation from Alpinia officinarum

Isolation from the rhizomes of A. officinarum is the traditional method for obtaining this compound. The process involves a systematic workflow of extraction and multi-step chromatographic purification.

Plant Material and Pre-processing

-

Source Material: Dried rhizomes of Alpinia officinarum Hance. It is crucial to properly identify and authenticate the plant material to ensure the correct phytochemical profile.

-

Preparation: The dried rhizomes are ground into a coarse powder (approximately 20-40 mesh) to increase the surface area available for solvent extraction.

Extraction Protocol

This protocol describes a standard solvent extraction method to create a crude extract enriched with diarylheptanoids.

Methodology:

-

Maceration/Soxhlet Extraction: Place 1 kg of powdered A. officinarum rhizome into a large vessel or a Soxhlet apparatus.

-

Solvent Addition: Add 5 L of 95% ethanol to the powder.

-

Extraction:

-

For maceration, allow the mixture to stand for 72 hours at room temperature with occasional agitation.

-

For Soxhlet extraction, heat the solvent to reflux and run the apparatus for approximately 24-48 hours, or until the solvent in the siphon arm runs clear.

-

-

Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate in vacuo using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Rationale: Ethanol is a solvent of medium polarity, making it highly effective for extracting a broad range of secondary metabolites from A. officinarum, including semi-polar diarylheptanoids, flavonoids, and volatile oils.[12] The use of a rotary evaporator under reduced pressure allows for gentle removal of the solvent without degrading thermally sensitive compounds.

Fractionation and Purification Workflow

The crude extract is a complex mixture requiring systematic chromatographic separation to isolate the target compound.

Methodology:

-

Solvent Partitioning (Optional): The crude ethanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to achieve preliminary separation. Diarylheptanoids are typically enriched in the chloroform and ethyl acetate fractions.[13]

-

Silica Gel Column Chromatography:

-

Packing: Prepare a silica gel (60-120 mesh) column using a petroleum ether/ethyl acetate mixture as the mobile phase.

-

Loading: Adsorb the crude extract (or a desired fraction) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles. This compound is a relatively non-polar diarylheptanoid and is expected to elute with low to medium polarity solvent mixtures.

-

-

Semi-Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water.

-

Purification: Inject the enriched fractions from the silica column. Monitor the elution profile using a UV detector (typically at 254 nm or 280 nm). Collect the peak corresponding to the retention time of this compound.

-

Final Step: Evaporate the solvent from the collected HPLC fraction to yield the purified compound.

-

Rationale: This multi-step process separates compounds based on differences in polarity. Normal-phase silica chromatography provides a bulk separation of major compound classes.[1] Reversed-phase HPLC offers high-resolution separation, essential for isolating the target compound from structurally similar diarylheptanoids, yielding a high-purity final product.[1]

Visualization of Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis of this compound

Total synthesis provides a reliable and scalable alternative to natural product isolation, which can be limited by plant availability and low yields. The following pathway is a plausible route based on established organic chemistry principles, such as the Claisen-Schmidt condensation, which is effective for forming the α,β-unsaturated ketone core.[14]

Synthetic Strategy: Claisen-Schmidt Condensation

The core of the molecule can be constructed by reacting an appropriate enolate with an aldehyde. A logical approach involves the condensation of 4-phenylbutan-2-one with cinnamaldehyde.

Synthesis Protocol

Step 1: Claisen-Schmidt Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve 4-phenylbutan-2-one (1.0 eq) and cinnamaldehyde (1.0 eq) in ethanol.

-

Catalyst Addition: Cool the mixture to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium hydroxide (10-20%) dropwise while stirring.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. A precipitate may form, which can be collected by filtration.

-

Extraction: If no precipitate forms, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 1,7-diphenylhepta-1,4-dien-3-one.

Rationale: The Claisen-Schmidt condensation is a robust C-C bond-forming reaction. The strong base (NaOH) deprotonates the α-carbon of the ketone, forming an enolate that attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous, yielding the conjugated enone system.

Step 2: Selective Reduction of the Conjugated Diene

-

Reaction Setup: Dissolve the product from Step 1 (1,7-diphenylhepta-1,4-dien-3-one) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction carefully by TLC or GC-MS to ensure selective reduction of the less hindered C1-C2 double bond without over-reduction of the C4-C5 double bond or the ketone.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate and purify by column chromatography to yield the final product, this compound.

Rationale: Catalytic hydrogenation is a standard method for reducing double bonds. The choice of catalyst and reaction conditions is critical for achieving selectivity. The terminal, non-conjugated double bond is typically more reactive towards hydrogenation than the internal, conjugated double bond, allowing for a selective transformation.

Visualization of Synthetic Pathway

Caption: Synthetic route to this compound via condensation and reduction.

Structural Elucidation and Characterization

Confirming the identity and purity of the isolated or synthesized this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

| Property | Value / Description | Source |

| IUPAC Name | (4E)-1,7-diphenylhept-4-en-3-one | [3] |

| CAS Number | 79559-59-4 | [2][3] |

| Molecular Formula | C₁₉H₂₀O | [2][3] |

| Molecular Weight | 264.36 g/mol | [2][3] |

| Table 1: Physicochemical Properties of this compound. |

Spectroscopic & Chromatographic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to two phenyl groups, olefinic protons of the C=C double bond (typically around 6-7 ppm), and aliphatic protons of the heptane chain. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (C=O) around 200 ppm, signals for sp² carbons of the phenyl rings and the C=C bond, and signals for sp³ carbons of the aliphatic chain. |

| Mass Spec. (MS) | A molecular ion peak [M]⁺ consistent with the molecular weight (m/z 264). Characteristic fragment ions at m/z 91, 105, and 117 are specific to diarylheptanoids.[15] |

| Infrared (IR) | Strong absorption band for the C=O stretch of the α,β-unsaturated ketone (approx. 1660-1680 cm⁻¹) and a band for the C=C stretch (approx. 1620-1640 cm⁻¹). |

| HPLC Purity | A single major peak when analyzed on a reversed-phase C18 column with UV detection, indicating high purity (>98%). |

| Table 2: Summary of Spectroscopic and Chromatographic Data for Structural Confirmation. |

Discussion: Isolation vs. Synthesis

Both natural product isolation and total synthesis offer viable paths to obtaining this compound, each with distinct advantages and disadvantages.

-

Isolation: This approach provides the compound directly as it exists in nature. However, it can be labor-intensive, with yields often being low and variable depending on the quality and origin of the plant material. Scaling up can be challenging due to reliance on botanical sources.

-

Synthesis: Total synthesis offers independence from natural sources, greater scalability, and potentially higher overall yields and purity.[14][16] Crucially, it opens the door to creating novel analogues by modifying the starting materials, which is a cornerstone of modern drug discovery for conducting structure-activity relationship (SAR) studies.

For academic research focused on phytochemistry, isolation remains a valuable tool. For drug development and large-scale pharmacological testing, a robust and scalable synthetic route is indispensable.

References

- An overview of chemical constituents from Alpinia species in the last six decades. (2017). RSC Advances.

- Alpinia officinarum – Knowledge and References. (n.d.). Taylor & Francis.

- Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. (2024). Frontiers in Pharmacology.

- Alpinia officinarum. (n.d.). World Journal of Pharmaceutical Research.

- A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal)

- Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. (2015).

- Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection. (2005). Phytochemical Analysis.

- This compound. (n.d.). PubChem.

- 1,7-Diphenyl-4-hepten-3-one. (n.d.). PubChem.

- Diarylheptanoids from Alpinia officinarum. (2006).

- Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. (2024).

- Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. (2024). Aperta.

- Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one. (2024). AVESİS.

- QUALITATIVE ANALYSIS OF VARIOUS PLANT EXTRACTS OF ALPINIA OFFICINARUM. (2015). Indo American Journal of Pharmaceutical Research.

- LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. (2022).

- 1,7-Diphenyl-4-hepten-3-one. (n.d.). BioCrick.

- 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. (2016).

- 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity. (2016). Biological & Pharmaceutical Bulletin.

- 1,7-Diphenyl-4-hepten-3-one. (n.d.). ChemFaces.

Sources

- 1. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H20O | CID 641643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 9. eijppr.com [eijppr.com]

- 10. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Manufacturer ChemFaces [chemfaces.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 15. researchgate.net [researchgate.net]

- 16. Two efficient methods for the total synthesis of the natural diarylheptanoid 7-(4-hydroxyphenyl)-1-phenylheptan-3-one [aperta.ulakbim.gov.tr]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diarylheptanoids represent a diverse class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] This structural motif gives rise to a wide array of linear and cyclic compounds with significant pharmacological potential, including anti-inflammatory, cytotoxic, neuroprotective, and antioxidant activities.[1][2][3] The linear diarylheptanoid, 1,7-diphenylhept-4-en-3-one, primarily isolated from Alpinia officinarum, has garnered particular interest for its distinct bioactivities.[4][5] This technical guide provides a comprehensive overview of the principal botanical sources of this compound and its structural congeners. It details field-proven methodologies for their extraction, isolation, and characterization, explains the causality behind experimental choices, and explores their pharmacological significance, offering a foundational resource for researchers in natural product chemistry and drug development.

The Diarylheptanoid Class: A Primer

Structural Classification

Diarylheptanoids, also known as diphenylheptanoids, are broadly categorized based on their seven-carbon chain's conformation.[6]

-

Linear Diarylheptanoids: These compounds, which include this compound and the well-known curcuminoids, feature an open C7 chain.[6][7] The degree and position of unsaturation, hydroxylation, and methoxylation on the chain and phenyl rings contribute to their vast structural diversity.

-

Cyclic Diarylheptanoids: In this subclass, the heptane chain is linked to the aromatic rings to form macrocyclic structures. These are further divided into meta,meta-bridged biphenyls and meta,para-bridged diphenyl ethers.[8] Cyclic diarylheptanoids are prominent in genera such as Alnus and Myrica.[6][9]

Biosynthetic Origins

Understanding the biosynthesis of diarylheptanoids is crucial for appreciating their prevalence in certain plant families. These compounds are derived from the phenylpropanoid pathway. The biosynthesis likely involves the condensation of two phenylpropanoid units (like p-coumaroyl-CoA) with a malonyl-CoA unit, a reaction catalyzed by specific polyketide synthases.[10][11] This shared origin explains their frequent co-occurrence with other phenolic compounds like flavonoids and lignans in plants.

Botanical Distribution of this compound and Congeners

While over 400 diarylheptanoids have been identified from at least 10 plant families, they are most concentrated in the Zingiberaceae and Betulaceae families.[1][6]

The Zingiberaceae Family: A Primary Reservoir

This family, known as the ginger family, is the most prolific source of linear diarylheptanoids.[12]

-

Alpinia officinarum (Lesser Galangal): This is the principal natural source of This compound .[4][5][13] The rhizomes of A. officinarum are rich in this and other related diarylheptanoids, which are considered its most active bioactive components.[14][15]

-

Zingiber officinale (Ginger): The rhizomes of ginger contain a complex mixture of diarylheptanoids alongside gingerols.[3][16] These compounds contribute significantly to ginger's documented anti-inflammatory and anti-tumor properties.[3][17]

-

Curcuma species (Turmeric): Best known for producing curcumin, demethoxycurcumin, and bisdemethoxycurcumin, which are collectively termed curcuminoids.[7] These linear diarylheptanoids are responsible for turmeric's vibrant yellow color and its extensive use in traditional medicine.[6][12]

The Betulaceae Family: A Source of Cyclic and Linear Diarylheptanoids

This family is a rich source of both linear and, notably, cyclic diarylheptanoids.

-

Alnus species (Alder): The bark and leaves of various alder species are a significant source of diarylheptanoids like oregonin, hirsutenone, and platyphylloside.[2][9][18] These compounds have demonstrated potent cytotoxic, anti-inflammatory, and DNA-protective activities.[9][19]

-

Betula species (Birch): Species like Betula platyphylla contain diarylheptanoids that have shown anti-fibrotic effects.[1]

Table 1: Key Botanical Sources of Selected Diarylheptanoids

| Diarylheptanoid | Plant Species | Family | Plant Part Used | Reference(s) |

| This compound | Alpinia officinarum | Zingiberaceae | Rhizomes | [4],[15],[13] |

| Curcumin | Curcuma longa | Zingiberaceae | Rhizomes | [6],[7] |

| Hirsutenone | Alnus glutinosa, A. japonica | Betulaceae | Stem Bark | [1],[9] |

| Oregonin | Alnus glutinosa | Betulaceae | Stem Bark | [9],[20],[19] |

| Myricanone | Myrica rubra | Myricaceae | Bark | [6] |

| Gingerenone A | Zingiber officinale | Zingiberaceae | Rhizomes | [1] |

Methodologies for Extraction, Isolation, and Characterization

The successful isolation of diarylheptanoids hinges on a systematic approach to extraction, fractionation, and purification. The phenolic nature of these compounds dictates the choice of solvents and chromatographic methods.[8]

Rationale for Solvent Selection in Extraction

The polarity of diarylheptanoids ranges from moderately polar (glycosides) to relatively nonpolar (aglycones).

-

Methanol/Ethanol: These are the most common solvents for initial extraction. Their polarity is effective at disrupting plant cell walls and solubilizing a broad spectrum of phenolic compounds, including both glycosidic and aglycone forms of diarylheptanoids.[8][21]

-

Supercritical CO₂ Extraction: This technique offers an alternative for preserving bioactive integrity, particularly for less stable compounds, and is effective for extracting compounds like this compound.[4]

Step-by-Step Protocol: General Extraction and Fractionation

-

Preparation of Plant Material: Collect and authenticate the desired plant part (e.g., Alpinia rhizomes, Alnus bark). Air-dry the material at 40-50°C and grind it into a coarse powder to increase the surface area for extraction.[9][21]

-

Extraction: Macerate the powdered material (1 kg) in 95% ethanol (5 L) at room temperature for 48-72 hours with occasional agitation. Filter the mixture and repeat the extraction twice more with fresh solvent to ensure exhaustive extraction.[21]

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[21]

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol. The diarylheptanoids typically concentrate in the ethyl acetate and n-butanol fractions.[9] This step is crucial for removing highly nonpolar (lipids, chlorophylls) and highly polar (sugars, salts) contaminants, thereby enriching the target compounds for chromatography.

Caption: General workflow for diarylheptanoid isolation.

Chromatographic Purification

The enriched fractions are subjected to a sequence of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography (CC): Often the first step, using silica gel to separate compounds based on polarity.[4]

-

Medium-Pressure Liquid Chromatography (MPLC): An automated and more efficient version of CC.[21]

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is typically the final step to achieve high-purity compounds.[4][22]

Spectroscopic Characterization

Structural elucidation of isolated compounds is performed using a combination of spectroscopic methods.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals / Values | Reference |

| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 10H, Ar-H), 5.45 (dt, 1H, H-4), 5.30 (dt, 1H, H-5), 3.10 (t, 2H, H-2), 2.75 (t, 2H, H-7) | [4] |

| HRMS | [M+H]⁺ at m/z 265.159 (calc. 265.1594 for C₁₉H₂₁O) | [4] |

| IR (νₘₐₓ) | 1675 cm⁻¹ (C=O, conjugated ketone), 1600 cm⁻¹ (C=C) | [4] |

| UV (λₘₐₓ) | 280 nm | [4] |

Pharmacological Significance and Mechanisms of Action

Diarylheptanoids exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug discovery.[1][23]

Overview of Biological Activities

-

Anti-Inflammatory: Many diarylheptanoids inhibit key inflammatory mediators and pathways.[1][14]

-

Cytotoxic & Anti-Tumor: Significant cytotoxic activity against various cancer cell lines has been reported, often associated with the induction of apoptosis.[3][16]

-

Antioxidant: The phenolic nature of these compounds allows them to act as potent free radical scavengers.[24]

-

Neuroprotective: Certain diarylheptanoids, including a derivative of this compound, protect neurons from amyloid-β induced toxicity.[25]

-

Antimicrobial: Activity against a range of bacteria and fungi has been documented.[1]

Table 3: Summary of Biological Activities of Selected Diarylheptanoids

| Diarylheptanoid | Activity | Model / Assay | Result | Reference |

| This compound | Cytotoxicity | Human glioblastoma (T98G) cells | IC₅₀ = 27 µmol·L⁻¹ | [15] |

| 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Neuroprotection | Aβ-induced toxicity in neurons | Alleviated dendrite impairment | [25] |

| Curcumin | Anti-inflammatory | LPS-stimulated microglia | Inhibition of NO, TNF-α, IL-6 | [26] |

| Hirsutenone | Anti-inflammatory | T-cell activation | Suppression of early activation | [1] |

| Oregonin | DNA Protection | Human lymphocytes | Decreased micronuclei frequency by 52.8% | [19] |

Anti-Inflammatory Mechanism of Action

A common mechanism for the anti-inflammatory and anti-neuroinflammatory effects of diarylheptanoids is the modulation of the NF-κB and MAPK signaling pathways.[26] In microglia, lipopolysaccharide (LPS) activates these pathways, leading to the production of pro-inflammatory mediators. Diarylheptanoids can intervene by inhibiting the phosphorylation of key signaling proteins, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.

Caption: Inhibition of the NF-κB pathway by diarylheptanoids.

Future Perspectives in Drug Development

The diverse and potent biological activities of this compound and related diarylheptanoids position them as valuable lead compounds in drug discovery. However, challenges such as poor bioavailability, particularly for curcumin, must be addressed.[26] Future research should focus on:

-

Lead Optimization: Synthesizing analogs to improve pharmacokinetic properties and target specificity.[26]

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for specific biological activities to guide rational drug design.[16]

-

Advanced Delivery Systems: Developing formulations (e.g., nanoparticles, liposomes) to enhance the solubility and bioavailability of promising diarylheptanoids.

Conclusion

This compound and its extensive family of related diarylheptanoids are a rich source of chemical diversity and pharmacological potential. Primarily sourced from the Zingiberaceae and Betulaceae families, these compounds can be systematically isolated and characterized using established phytochemical techniques. Their significant anti-inflammatory, cytotoxic, and neuroprotective properties, grounded in mechanisms like the inhibition of the NF-κB pathway, validate their continued investigation as promising scaffolds for the development of novel therapeutics. This guide provides the foundational knowledge and methodological framework necessary for researchers to effectively explore and harness the potential of these remarkable natural products.

References

-

Mohan, C. G., et al. (2020). Diarylheptanoids as nutraceutical: A review. Journal of Applied Pharmaceutical Science, 10(10), 143-154. [Link]

-

Wikipedia. (n.d.). Diarylheptanoid. Wikipedia, The Free Encyclopedia. [Link]

-

An, N., et al. (2016). Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. In Bioactive Natural Products. [Link]

-

Wikipedia. (n.d.). Curcuminoid. Wikipedia, The Free Encyclopedia. [Link]

-

Ma, C., et al. (2021). Diarylheptanoids from Rhizomes of Alpinia officinarum Inhibit Aggregation of α-Synuclein. Journal of Natural Products, 84(4), 1147–1154. [Link]

-

Vidaković, V., et al. (2025). Diarylheptanoids from alnus species wildgrowing in Serbia. Book of abstracts - The 6th International Conference on Natural Products Utilization. [Link]

-

Fridrihsone, A., et al. (2021). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. Molecules, 26(23), 7179. [Link]

-

Lee, S. K., et al. (2018). Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. Molecules, 23(12), 3107. [Link]

-

ResearchGate. (n.d.). Diarylheptanoids from Alpinia species. ResearchGate. [Link]

-

ResearchGate. (2012). A New Diarylheptanoid from the Rhizomes of Alpinia officinarum. Chinese Journal of Natural Medicines. [Link]

-

Kim, D., et al. (2022). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega, 7(45), 41569–41577. [Link]

-

Ak, M., & Gülçin, İ. (2008). Biological evaluation of curcumin and related diarylheptanoids. Phytotherapy Research, 22(5), 585-591. [Link]

-

He, W., et al. (2005). Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger. Journal of Ethnopharmacology, 96(1-2), 187-193. [Link]

-

Unuofin, J. O., et al. (2022). Ginger from Farmyard to Town: Nutritional and Pharmacological Applications. Frontiers in Pharmacology, 13, 975592. [Link]

-

ResearchGate. (n.d.). Proposed biosynthetic pathway to selected diarylheptanoids in the turmeric rhizome. ResearchGate. [Link]

-

Ren, Y., et al. (2016). The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities. Molecules, 21(8), 1033. [Link]

-

Salehi, B., et al. (2022). Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses. Antioxidants, 11(7), 1294. [Link]

-

Roze, L., et al. (2011). Determination and Separation of Diarylheptanoids From Alder Growing in Latvia. Environment. Technology. Resources. Proceedings of the 8th International Scientific and Practical Conference. [Link]

-

ResearchGate. (n.d.). Structures of curcuminoids (1–3) and other diarylheptanoids (4–12)... ResearchGate. [Link]

-

Novaković, M., et al. (2015). Diarylheptanoids from Alnus glutinosa bark and their chemoprotective effect on human lymphocytes DNA. Planta Medica, 81(1), 58-65. [Link]

-

An, N., et al. (2008). Diarylheptanoids from Alpinia officinarum. Chemical and Pharmaceutical Bulletin, 56(12), 1736-1738. [Link]

-

Tao, L., et al. (2012). Naturally Occurring Diarylheptanoids - A Supplementary Version. Records of Natural Products, 6(3), 209-222. [Link]

-

Ma, X., et al. (2021). Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances, 11(50), 31289-31298. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Brand, S. (2007). Synthesis of natural and non-natural diarylheptanoids and evaluation of their neuroprotective activity. Doctoral dissertation, University of Vienna. [Link]

-

Kneusel, A., et al. (2021). Phenylphenalenones and Linear Diarylheptanoid Derivatives are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana. Angewandte Chemie International Edition, 60(33), 18137-18144. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,7-Diphenyl-4-hepten-3-one. PubChem Compound Database. [Link]

-

Sontakke, S., et al. (2007). Antioxidant activity of a new diarylheptanoid from Zingiberofficinale. Pharmacognosy Magazine, 3(11), 173-176. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,7-Diphenyl-4,6-heptadien-3-one. PubChem Compound Database. [Link]

-

ResearchGate. (2022). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ResearchGate. [Link]

-

BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. BioCrick. [Link]

-

Wang, Y., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Molecules, 27(11), 3564. [Link]

-

ResearchGate. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. Biological & Pharmaceutical Bulletin. [Link]

Sources

- 1. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Diarylheptanoid - Wikipedia [en.wikipedia.org]

- 7. Curcuminoid - Wikipedia [en.wikipedia.org]

- 8. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C19H20O | CID 641643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Ginger from Farmyard to Town: Nutritional and Pharmacological Applications [frontiersin.org]

- 18. Secure Verification [cer.ihtm.bg.ac.rs]

- 19. Diarylheptanoids from Alnus glutinosa bark and their chemoprotective effect on human lymphocytes DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. acgpubs.org [acgpubs.org]

- 24. Biological evaluation of curcumin and related diarylheptanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 1,7-Diphenylhept-4-en-3-one

An In-depth Technical Guide to (4E)-1,7-Diphenylhept-4-en-3-one

Abstract

(4E)-1,7-Diphenylhept-4-en-3-one is a naturally occurring diarylheptanoid isolated primarily from the rhizomes of Alpinia officinarum.[1] As a mono-carbonyl analog of curcumin, it possesses a unique chemical structure that contributes to its significant biological activities, most notably in the realm of neuroprotection.[1][2] This technical guide provides a comprehensive overview of the compound, consolidating its chemical identity, physicochemical properties, methods of isolation, and biological mechanisms of action. We delve into its role as a potent activator of the Nrf2 antioxidant pathway and its subsequent application in mitigating Alzheimer's-like pathology by inhibiting pyroptosis.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic agent.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

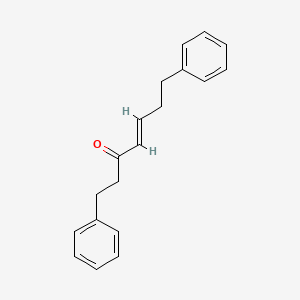

The precise chemical identity of a compound is foundational for all scientific inquiry. The structure of 1,7-Diphenylhept-4-en-3-one is defined by a seven-carbon heptane backbone, flanked by two phenyl groups at positions 1 and 7, a ketone at position 3, and a double bond at position 4.

-

IUPAC Name : The formally correct IUPAC name is (4E)-1,7-diphenylhept-4-en-3-one .[4] The "(4E)" designation specifies the trans configuration of the substituents on the C4-C5 double bond, which is a critical structural feature.[1]

-

Structural Classification : This molecule is classified as a linear diarylheptanoid, a class of natural products characterized by a C6-C7-C6 skeleton.[1] It is structurally related to curcuminoids but lacks the β-diketone moiety, a feature that may enhance its pharmacokinetic profile compared to curcumin.[2]

Synonyms and Database Identifiers

For cross-referencing in literature and databases, the compound is known by several names and identifiers.

| Identifier Type | Value | Source |

| Synonym | DAH-3-Keto-4-en | [4] |

| PubChem CID | 5316932 | [4] |

| ChEBI ID | CHEBI:173877 | [4] |

| ChEMBL ID | CHEMBL240484 | [4] |

| HMDB ID | HMDB0031873 | [4] |

Physicochemical Data

The physical and chemical properties dictate the compound's behavior in experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O | [4][5] |

| Molecular Weight | 264.4 g/mol | [4][5] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [6][7] |

Natural Occurrence and Isolation

Botanical Sources

(4E)-1,7-Diphenylhept-4-en-3-one is a secondary metabolite found predominantly in plants of the Zingiberaceae family.[1]

-

Primary Source : The rhizomes of Alpinia officinarum (Lesser galangal) are the most widely reported source.[1][7][8]

-

Other Sources : Structural analogs and the compound itself have been identified in related species, including Curcuma xanthorrhiza (Javanese turmeric).[1][9]

Experimental Protocol: Extraction and Isolation

The isolation of pure (4E)-1,7-Diphenylhept-4-en-3-one is a multi-step process requiring careful extraction and chromatographic separation. The choice of solvent and method is critical for preserving the compound's integrity.

Rationale : Supercritical fluid CO₂ extraction (SFE) is often preferred over traditional solvent extraction as it minimizes thermal degradation and avoids the use of potentially toxic organic solvents, ensuring the high purity required for biological assays.[7]

Step-by-Step Protocol :

-

Preparation : Obtain dried rhizomes of Alpinia officinarum and grind them into a fine powder to maximize the surface area for extraction.

-

Extraction :

-

Option A: Supercritical Fluid Extraction (SFE) : Pack the powdered rhizomes into an extraction vessel. Perform the extraction using supercritical CO₂. The resulting extract contains a mixture of compounds.[7]

-

Option B: Ethanol Maceration : Submerge the powdered rhizomes in 95% ethanol and allow to macerate for 48-72 hours at room temperature with occasional agitation. This process leaches the secondary metabolites into the solvent.[1]

-

-

Concentration : Following extraction, filter the mixture to remove solid plant material. Concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.

-

Preliminary Purification : Apply the crude extract to a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. This step separates compounds based on polarity.

-

Final Purification : Collect the fractions containing the target compound (identified by thin-layer chromatography). Subject these fractions to preparative High-Performance Liquid Chromatography (HPLC) for final purification to >95% purity.[1]

-

Structural Verification : Confirm the identity and purity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization: Isolation Workflow

Caption: The compound activates the Nrf2 pathway, which in turn inhibits the NLRP3 inflammasome, blocking pyroptosis.

Other Biological Activities

-

Anti-Neuroinflammatory Effects : Analogous compounds (1,7-diphenyl-1,4-heptadien-3-ones) have been shown to inhibit neuroinflammation in microglia by suppressing the NF-κB and MAPK signaling pathways, reducing the release of mediators like NO, TNF-α, and IL-6. [2][10]* Pest Control : The compound exhibits feeding deterrent activities against certain pests, such as the red flour beetle (Tribolium castaneum), suggesting potential applications in agriculture. [7][8]

Summary and Future Directions

(4E)-1,7-Diphenylhept-4-en-3-one is a compelling natural product with a well-defined mechanism of action centered on the activation of the Nrf2 pathway. Its ability to inhibit NLRP3-mediated pyroptosis provides a strong rationale for its development as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease.

Future research should focus on:

-

In Vivo Efficacy : Validating the promising in vitro results in animal models of Alzheimer's disease.

-

Pharmacokinetics : Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

-

Structure-Activity Relationship (SAR) : Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

-

Toxicology : Conducting comprehensive safety and toxicology studies to ensure its suitability for clinical development.

The unique structure and potent biological activity of this diarylheptanoid make it a high-priority candidate for further investigation in the field of drug discovery.

References

-

PubChem. (n.d.). 1,7-Diphenyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BioCrick. (n.d.). 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,7-Diphenyl-4,6-heptadien-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one. Retrieved from [Link]

-

Cui, H., et al. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Molecules, 27(11), 3564. Retrieved from [Link]

-

ResearchGate. (2023). 1,7-diphenyl-4-hepten-3-one mitigates Alzheimer's-like pathology by inhibiting pyroptosis via activating the Nrf2 pathway. Retrieved from [Link]

-

PubMed. (2019). 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anti-Neuroinflammatory Activity of 1,7-diphenyl-1,4-heptadien-3-ones in LPS-Stimulated BV2 Microglia Via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,7-Diphenyl-4-hepten-3-one | C19H20O | CID 5316932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C19H20O | CID 641643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 1,7-Diphenyl-4-hepten-3-one | CAS:79559-59-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 1,7-Diphenyl-4,6-heptadien-3-one | C19H18O | CID 342344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,7-Diphenylhept-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the diarylheptanoid 1,7-diphenylhept-4-en-3-one. This α,β-unsaturated ketone, a natural product isolated from plants of the Alpinia genus, is of significant interest for its potential therapeutic properties, including neuroprotective and pest control activities.[1] A thorough understanding of its structural features, confirmed through spectroscopic analysis, is paramount for its application in research and drug development.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (4E)-1,7-diphenylhept-4-en-3-one. The focus will be on not only presenting the data but also explaining the underlying principles that govern the observed spectral characteristics, providing a deeper understanding for the practicing scientist.

Molecular Structure and Key Features

IUPAC Name: (4E)-1,7-diphenylhept-4-en-3-one Molecular Formula: C₁₉H₂₀O Molecular Weight: 264.36 g/mol [1]

The structure of this compound is characterized by a seven-carbon chain linking two phenyl groups. The key functional groups that dictate its spectroscopic behavior are:

-

An α,β-unsaturated ketone (enone) system.

-

Two terminal phenyl groups.

-

Methylene (CH₂) and benzylic-type protons.

The E-configuration of the double bond is a crucial stereochemical feature that can be confirmed by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment, with deshielding effects observed near the carbonyl group and the aromatic rings.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 7.25–7.15 | m | - | 10H, Ar-H |

| 5.45 | dt | 15.4, 6.8 | 1H, H-4 |

| 5.30 | dt | 15.4, 6.8 | 1H, H-5 |

| 3.10 | t | 7.2 | 2H, H-2 |

| 2.75 | t | 7.2 | 2H, H-7 |

Data sourced from Benchchem.[1]

Interpretation and Causality:

-

Aromatic Protons (δ 7.25–7.15): The complex multiplet in this region corresponds to the ten protons of the two phenyl groups. The overlapping signals are typical for unsubstituted phenyl rings.

-

Olefinic Protons (δ 5.45 and 5.30): These signals are characteristic of protons on a carbon-carbon double bond. Their downfield shift is due to the sp² hybridization of the carbons. The large coupling constant of 15.4 Hz is definitive for a trans or E-configuration of the double bond. The splitting into a doublet of triplets (dt) arises from coupling to the adjacent vinylic proton and the neighboring methylene protons.

-

Methylene Protons α to Carbonyl (δ 3.10): The triplet at 3.10 ppm is assigned to the two protons on C-2. These protons are deshielded by the adjacent electron-withdrawing carbonyl group. The triplet multiplicity is due to coupling with the two protons on C-1 (which are part of the multiplet with H-7).

-

Benzylic/Allylic Methylene Protons (δ 2.75): The triplet at 2.75 ppm corresponds to the two protons on C-7, which are adjacent to a phenyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | C-3 (C=O) |

| ~148 | C-5 |

| ~141 | C-1' & C-1'' (Aromatic Cq) |

| ~130 | C-4 |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~45 | C-2 |

| ~35 | C-1 |

| ~30 | C-6 |

| ~29 | C-7 |

Note: This is a predicted spectrum based on typical values for similar structures. Experimental data from a primary source is needed for definitive assignment.

Interpretation and Causality:

-

Carbonyl Carbon (C-3): The signal for the ketone carbonyl carbon is expected to be the most downfield, typically around 200 ppm, due to the strong deshielding effect of the double-bonded oxygen.

-

Olefinic Carbons (C-4 and C-5): The sp² carbons of the double bond will appear in the region of 125-150 ppm. The β-carbon (C-5) is expected to be further downfield than the α-carbon (C-4) due to conjugation with the carbonyl group.

-

Aromatic Carbons: The carbons of the phenyl rings will resonate in the 125-142 ppm range. The quaternary carbons (C-1' and C-1'') will be weaker and slightly more downfield than the protonated aromatic carbons.

-

Aliphatic Carbons (C-1, C-2, C-6, C-7): These sp³ hybridized carbons will appear in the upfield region of the spectrum. The carbon α to the carbonyl (C-2) will be more deshielded than the other methylene carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's field-frequency lock. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at δ 7.26 ppm) or the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ) (cm⁻¹) | Vibration Type | Functional Group |

| 1675 | C=O stretch | α,β-Unsaturated Ketone |

| 1600 | C=C stretch | Alkene |

| ~3030 | C-H stretch | Aromatic |

| 2925, 2855 | C-H stretch | Aliphatic |

Data sourced from Benchchem.[1]

Interpretation and Causality:

-

Carbonyl Stretch (1675 cm⁻¹): The strong absorption at 1675 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone. The frequency is lower than that of a saturated ketone (typically ~1715 cm⁻¹) due to the conjugation with the C=C double bond. This conjugation delocalizes the π-electrons, reducing the double bond character of the carbonyl group and thus lowering the energy required for the stretching vibration.

-

C=C Stretch (1600 cm⁻¹): The absorption at 1600 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond in the enone system.

-

Aromatic C-H Stretch (~3030 cm⁻¹): The absorption band slightly above 3000 cm⁻¹ is indicative of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of aromatic rings.

-

Aliphatic C-H Stretch (2925, 2855 cm⁻¹): These bands below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the heptane chain.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent (e.g., chloroform), applying the solution to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

High-Resolution Mass Spectrometry (HRMS):

-

[M+H]⁺ at m/z 265.159 (calculated 265.1594 for C₁₉H₂₁O). [1] This accurate mass measurement confirms the molecular formula of the compound.

Tandem Mass Spectrometry (MS/MS) Fragmentation:

The MS/MS spectrum of the [M+H]⁺ ion of this compound shows characteristic fragment ions that are specific to diarylheptanoids.[2]

Table 4: Key MS/MS Fragment Ions for this compound

| m/z | Proposed Fragment Structure/Origin |

| 117 | [C₉H₁₁]⁺ - Tropylium ion rearrangement from the phenylethyl moiety |

| 105 | [C₇H₅O]⁺ - Benzoyl cation |

| 91 | [C₇H₇]⁺ - Tropylium ion |

Data sourced from multiple studies on diarylheptanoid fragmentation.[2]

Interpretation of Fragmentation:

The fragmentation pattern of diarylheptanoids is often dominated by cleavages that lead to the formation of stable benzylic or tropylium cations.

-

m/z 91: This is a very common fragment in compounds containing a benzyl group, corresponding to the stable tropylium cation.

-

m/z 105: This fragment likely arises from cleavage alpha to the carbonyl group, followed by rearrangement to form the stable benzoyl cation.

-

m/z 117: This fragment can be attributed to the cleavage of the bond between C-2 and C-3, leading to a fragment containing the phenylethyl moiety, which can rearrange to a substituted tropylium ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which typically forms the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then mass-analyzed.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data define the carbon-hydrogen framework and the stereochemistry of the double bond. IR spectroscopy confirms the presence of the key α,β-unsaturated ketone and aromatic functional groups. High-resolution mass spectrometry validates the molecular formula, and tandem MS provides characteristic fragmentation patterns that serve as a fingerprint for this class of diarylheptanoids. This comprehensive spectroscopic dataset is essential for the quality control, further study, and potential development of this compound as a bioactive compound.

References

-

An, N., Zou, Z. M., Tian, Z., Luo, X. Z., Yang, S. L., & Xu, L. Z. (2008). Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity. Fitoterapia, 79(1), 27–31. [Link]

-

Kiuchi, F., Shibuya, M., & Sankawa, U. (1982). Inhibitors of prostaglandin biosynthesis from Alpinia officinarum. Chemical and Pharmaceutical Bulletin, 30(6), 2279-2282. [Link]

-

Lee, J. Y., et al. (2024). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. ACS Omega. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5316932, 1,7-Diphenyl-4-hepten-3-one. Retrieved from [Link]

Sources

Discovery and Natural Occurrence: A Serendipitous Finding from Traditional Medicine

An In-Depth Technical Guide to 1,7-Diphenylhept-4-en-3-one: From Discovery and First Isolation to Synthetic Strategies

This guide provides a comprehensive technical overview of the diarylheptanoid this compound, a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into its initial discovery and isolation from its natural source, propose a logical pathway for its first total synthesis based on fundamental organic chemistry principles, and present its key physicochemical and spectroscopic data. This document is designed to be a practical resource for scientists, offering not just protocols but also the underlying rationale for the experimental methodologies.

This compound is a naturally occurring linear diarylheptanoid first identified as a constituent of the rhizomes of Alpinia officinarum Hance, a plant belonging to the ginger family (Zingiberaceae).[1] This plant, commonly known as lesser galangal, has a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory conditions and digestive issues. The exploration of the phytochemical landscape of this plant led to the isolation and characterization of a diverse array of compounds, including flavonoids and diarylheptanoids, with this compound being a notable example. Its discovery underscores the importance of ethnobotany in guiding modern drug discovery efforts.